molecular formula C17H16D3N3O4S B602692 Omeprazole-d3 Sulfone CAS No. 1189891-71-1

Omeprazole-d3 Sulfone

Cat. No. B602692
M. Wt: 364.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Omeprazole-d3 Sulfone is the labelled analogue of Omeprazole Sulfone N-Oxide, which is a metabolite of Omeprazole . Omeprazole is a proton pump inhibitor used in the treatment of dyspepsia .


Molecular Structure Analysis

Omeprazole-d3 Sulfone has the molecular formula C17H16D3N3O4S and a molecular weight of 364.43 . It is formed from omeprazole by the cytochrome P450 (CYP) isoform CYP3A4 .


Physical And Chemical Properties Analysis

Omeprazole-d3 Sulfone has the empirical formula C17H16D3N3O4S and a molecular weight of 364.43 . It is a solid substance that is slightly soluble in chloroform and methanol when heated .

Scientific Research Applications

  • Enantioselective Quantification in Human Serum : Omeprazole, including its main metabolites such as omeprazole sulfone, is used for phenotyping cytochrome CYP3A4 and CYP2C19 enzyme activities, with its quantification in human serum being crucial for understanding its metabolic breakdown (Martens-Lobenhoffer et al., 2007).

  • Metabolite Kinetics in Rats : The study of omeprazole metabolites, including omeprazole sulfone, helps in understanding the influence of other drugs on its metabolism, particularly how they affect the activity of cytochrome P450 enzymes (Park et al., 2005).

  • Stereospecific Analysis as a Probe for CYP2C19 Phenotype : Omeprazole, including omeprazole sulfone, is used in stereospecific analysis to understand the genetic polymorphisms affecting drug metabolism, particularly the activity of CYP2C19 in different populations (Kanazawa et al., 2003).

  • CYP2C19 and CYP3A4 Metabolism in Specific Populations : The study of omeprazole metabolism, including its conversion to omeprazole sulfone, helps in understanding the genetic polymorphisms in specific populations, such as West Mexicans, affecting drug metabolism (Gonzalez et al., 2003).

  • Role in Drug-Drug Interactions : The metabolism of omeprazole to omeprazole sulfone and other metabolites plays a significant role in drug-drug interactions, especially in inhibiting CYP2C19 and CYP3A4 enzymes, which are crucial for the metabolism of various drugs (Shirasaka et al., 2013).

  • Determination in Plasma for Pharmacokinetic Studies : Reliable methods for the determination of omeprazole and its metabolites, including omeprazole sulfone, in human plasma are essential for pharmacokinetic studies and understanding drug metabolism (Kanazawa et al., 2002).

Safety And Hazards

Omeprazole-d3 Sulfone may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray. In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuteriomethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQEYRTSRFZEO-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662162
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omeprazole-d3 Sulfone

CAS RN

1189891-71-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189891-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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